molecular formula C23H22N4O3 B2540935 2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946277-97-0

2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2540935
CAS No.: 946277-97-0
M. Wt: 402.454
InChI Key: UEQWISUGYIMDMD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a 4-methoxyphenyl group, at position 4 with a carbonitrile group, and at position 5 with a piperazine moiety bearing a 2-methylbenzoyl substituent. This structure integrates multiple pharmacophoric elements, including the oxazole ring (known for metabolic stability), the methoxyphenyl group (enhancing lipophilicity), and the piperazine-benzoyl unit (common in bioactive molecules targeting CNS or kinase pathways) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-5-3-4-6-19(16)22(28)26-11-13-27(14-12-26)23-20(15-24)25-21(30-23)17-7-9-18(29-2)10-8-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQWISUGYIMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.

    Attachment of the benzoyl group: The final step involves the acylation of the piperazine nitrogen with 2-methylbenzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile.

    Reduction: Formation of 2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

The compound has shown significant promise in anticancer applications. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines.

Key Findings :

  • The compound exhibits selective cytotoxicity against cancer cells, with average GI50 values indicating effective inhibition of cell growth across different cancer types.
Cell LineGI50 (μM)TGI (μM)LC50 (μM)
CCRF-CEM (leukemia)5.3712.936
MOLT-4 (leukemia)6.0814.038
COLO 205 (colon)42.9880.0100
MDA-MB-231 (breast)11.5525.050

These results suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms such as cell cycle arrest and the modulation of apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have indicated effectiveness, although specific minimum inhibitory concentrations (MICs) are still being compiled.

In Vitro Evaluation

A study involving multiple cancer cell lines highlighted that treatment with this compound resulted in dose-dependent cytotoxic effects. Flow cytometry assays indicated increased rates of apoptosis in treated cells compared to controls.

Molecular Docking Studies

Molecular docking simulations were conducted to predict the binding affinity of the compound to key proteins involved in cancer progression, such as CDK2. The results indicated strong interactions, which could inform future therapeutic strategies targeting these pathways.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Oxazole Positions) Molecular Weight Key Structural Differences vs. Target Compound
Target Compound 2: 4-methoxyphenyl; 5: 2-methylbenzoyl-piperazine 398.46 Reference compound
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-(2-phenylethenyl)-1,3-oxazole-4-carbonitrile 2: 2-phenylethenyl; 5: 2-methylbenzoyl-piperazine 398.46 Ethenyl group at position 2 instead of 4-methoxyphenyl
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 2: 4-fluorophenyl; 5: 4-fluorobenzoyl-piperazine 436.87 Fluorine substituents on both phenyl and benzoyl groups
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 2: ethenyl-4-fluorophenyl; 5: 3-chlorobenzoyl-piperazine 436.87 Chlorobenzoyl and ethenyl-fluorophenyl modifications

Key Findings :

  • Benzoyl Modifications : Fluorinated benzoyl groups (–5) increase electronegativity, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the 2-methylbenzoyl group in the target compound .
  • Piperazine Linkers : Compounds with chloroacetyl-piperazine () introduce reactive sites, contrasting with the stable 2-methylbenzoyl group in the target compound .

Functional and Pharmacological Comparisons

Key Insights :

  • Lipophilicity : The target compound’s LogP (3.2) is lower than chlorobenzoyl analogues (3.8), suggesting better aqueous solubility, critical for CNS penetration .
  • Biological Activity: Piperazine-linked quinoline derivatives () exhibit kinase inhibition, whereas oxazole derivatives with ethenyl groups () show antiproliferative effects, indicating structural specificity in target engagement .

Biological Activity

The compound 2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_4O_2, and it features a complex structure that includes an oxazole ring, a piperazine moiety, and methoxy and methylbenzoyl substituents. The structural intricacies contribute to its pharmacological properties.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Kinase Inhibition : Similar compounds have been reported to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
  • Receptor Modulation : The presence of the piperazine group suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors, which are involved in mood regulation and anxiety disorders .

Pharmacological Effects

The compound has shown promise in several areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through the modulation of kinase activity . For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive agents, it is hypothesized that this compound could act as a modulator for serotonin receptors, potentially offering therapeutic benefits in treating depression and anxiety .

Study 1: Antitumor Activity

A study conducted on various derivatives of oxazole compounds revealed that those similar to our target compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer) cells. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
AHT-295.0Apoptosis via caspase activation
BTK-103.5Cell cycle arrest at G2/M phase

Study 2: Neuropharmacological Effects

In another investigation focusing on serotonin receptor antagonists, derivatives similar to the target compound were evaluated for their binding affinity to 5-HT(1A) receptors. These studies indicated a promising selectivity profile with moderate intrinsic activity, suggesting potential use in treating anxiety disorders .

CompoundReceptor TypeBinding Affinity (nM)Selectivity
C5-HT(1A)20High
D5-HT(2A)150Moderate

Q & A

Q. Q1. What are the key synthetic pathways for constructing the 1,3-oxazole core in this compound, and what intermediates are critical for regioselectivity?

The 1,3-oxazole ring can be synthesized via cyclization of substituted carboxamide precursors. For example, 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid derivatives (CAS RN 89205-07-2) serve as critical intermediates . Regioselectivity is achieved by controlling reaction conditions (e.g., temperature, solvent polarity) during cyclization. Phosphorus oxychloride (POCl₃) at 120°C is commonly used to promote intramolecular cyclization of hydrazide intermediates, as seen in analogous oxadiazole syntheses .

Q. Q2. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in the piperazine-benzoyl moiety?

  • ¹H NMR : Distinct splitting patterns for the piperazine protons (δ 2.5–3.5 ppm) and aromatic protons from the 2-methylbenzoyl group (δ 7.0–8.0 ppm) confirm substitution patterns.
  • IR : A carbonyl stretch near 1680 cm⁻¹ verifies the benzoyl group.
  • HRMS : Precise mass matching (e.g., [M+H]⁺) validates the molecular formula. Cross-referencing with X-ray crystallography data (e.g., piperazine derivatives in ) ensures conformational accuracy.

Advanced Synthetic Optimization

Q. Q3. What strategies improve yield in the final coupling step between the oxazole and 2-methylbenzoyl-piperazine moieties?

Yield optimization hinges on:

  • Catalyst choice : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling, with ligand screening (XPhos, BINAP) to enhance efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states .
  • Temperature gradients : Stepwise heating (e.g., 80°C to 120°C) minimizes side reactions. Evidence from pyrazole-thiazole coupling (e.g., ) suggests yields >70% under optimized conditions.

Q. Q4. How can competing byproducts from incomplete piperazine acylation be mitigated?

  • Purification : Gradient silica gel chromatography (hexane/ethyl acetate) isolates the target compound.
  • Reagent stoichiometry : A 1.2:1 molar ratio of 2-methylbenzoyl chloride to piperazine prevents unreacted amine residues .
  • Kinetic monitoring : TLC or in-situ IR tracks acylation progress.

Pharmacological Profiling

Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins.
  • Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) using tritiated probes. Note: BenchChem-derived analogs are restricted to in vitro use due to unverified in vivo safety .

Q. Q6. How can conflicting bioactivity data from similar oxazole-piperazine derivatives be analyzed?

  • Structural analogs : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) on target affinity .
  • Statistical modeling : QSAR analysis identifies key descriptors (e.g., logP, polar surface area) influencing activity .
  • Dose-response curves : EC₅₀/IC₅₀ values resolve potency discrepancies across studies.

Structural and Mechanistic Studies

Q. Q7. What computational methods predict the compound’s binding mode to hypothetical targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases).
  • MD simulations : NAMD or GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • Electrostatic mapping : ESP charges (DFT/B3LYP) highlight nucleophilic/electrophilic regions .

Q. Q8. How does the 2-methylbenzoyl group influence conformational flexibility of the piperazine ring?

X-ray data from analogous compounds (e.g., ) show that steric bulk from the 2-methyl group restricts piperazine ring puckering, favoring a chair conformation. This rigidity may enhance target selectivity by reducing entropic penalties upon binding.

Data Contradiction and Validation

Q. Q9. How to resolve discrepancies in reported synthetic yields for oxazole-piperazine derivatives?

  • Replicate conditions : Ensure identical reagents (e.g., anhydrous DMF vs. technical grade) and equipment (e.g., microwave vs. oil-bath heating) .
  • Byproduct analysis : LC-MS identifies impurities (e.g., hydrolyzed intermediates) affecting yield calculations .
  • Collaborative validation : Cross-lab reproducibility studies isolate protocol-specific variables.

Q. Q10. What orthogonal methods confirm the absence of regioisomeric impurities?

  • 2D NMR : NOESY correlations map spatial proximity between oxazole-C4 and piperazine-N1 .
  • XRD : Single-crystal structures unambiguously assign connectivity .
  • HPLC-MS : Retention time and fragmentation patterns differentiate isomers.

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